2,2,5,7,8-Pentamethyl-6-chromanol

Catalog No.
S548295
CAS No.
950-99-2
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,5,7,8-Pentamethyl-6-chromanol

CAS Number

950-99-2

Product Name

2,2,5,7,8-Pentamethyl-6-chromanol

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3

InChI Key

SEBPXHSZHLFWRL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

APC100; APC 100; APC-100; Chromane C1; Chroman C1; PMHCR; PMCol; NSC 226236; NSC226236; UNII7G73627R36; NSC226236; AC11926; BP11301; LS39406; DB031296; Z3168. Pubchem CID 99479; 22578Pentamethyl6chromanol.

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C

Description

The exact mass of the compound 2,2,5,7,8-Pentamethyl-6-chromanol is 220.14633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226236. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Moiety of Vitamin E and Potential Health Benefits

  • PMC is a derivative of alpha-tocopherol, the most abundant form of vitamin E [].
  • Due to its structural similarity, PMC retains some of the antioxidant properties of vitamin E [].
  • Research suggests PMC may be useful as a model compound for studying vitamin E's biological effects [].

Androgen Receptor Antagonist and Anti-Cancer Activity

  • Studies have shown that PMC can modulate androgen receptor (AR) signaling, a pathway important in prostate cancer progression [, ].
  • By binding to ARs, PMC may inhibit androgen-induced activation and hinder cancer cell growth [].
  • In-vitro and pre-clinical studies have demonstrated PMC's potential anti-cancer activity against prostate cancer cell lines [, ].
  • There is ongoing research to evaluate PMC's efficacy as a therapeutic agent for prostate cancer, with a phase 1/2a clinical trial having been conducted [].

2,2,5,7,8-Pentamethyl-6-chromanol is a synthetic compound that serves as a model for alpha-tocopherol, commonly known as Vitamin E. It is characterized by its unique chromanol structure, which consists of a chromane ring with five methyl groups attached at the 2, 2, 5, 7, and 8 positions. The molecular formula of this compound is C14H20O2, and it possesses notable antioxidant properties that are essential for biological systems.

Research suggests that PMC may have antioxidant and anticancer properties [, ]. The mechanism of action for these effects is still under investigation.

  • Antioxidant activity: The chromanol structure of PMC may contribute to its ability to scavenge free radicals, potentially protecting cells from oxidative damage [].
  • Anticancer activity: PMC might influence the androgen receptor, a protein involved in prostate cancer cell growth []. However, the exact mechanism requires further study [].

The reactivity of 2,2,5,7,8-pentamethyl-6-chromanol has been studied extensively. One significant reaction involves its interaction with nitric oxide in the presence of oxygen. This reaction leads to the formation of various oxidation products depending on the concentration of nitric oxide and oxygen present during the reaction. Specifically, four major products have been identified from these reactions, highlighting its role as an antioxidant and its potential implications in biological systems .

As a model compound for alpha-tocopherol, 2,2,5,7,8-pentamethyl-6-chromanol exhibits significant biological activities. It functions primarily as an antioxidant, protecting cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage and has implications in various health conditions related to oxidative stress. Studies have shown that this compound can also influence lipid peroxidation processes and may play a role in anti-inflammatory responses .

The synthesis of 2,2,5,7,8-pentamethyl-6-chromanol typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate starting materials such as phenols and alkylating agents.
  • Methylation: Methylation reactions are performed to introduce the five methyl groups at the desired positions on the chromanol ring.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the final product.

Various synthetic routes have been developed to optimize yields and purity levels of 2,2,5,7,8-pentamethyl-6-chromanol .

The applications of 2,2,5,7,8-pentamethyl-6-chromanol span across several fields:

  • Nutritional Supplements: Due to its antioxidant properties similar to those of Vitamin E.
  • Cosmetics: Used in formulations for skin protection against oxidative damage.
  • Pharmaceuticals: Investigated for potential therapeutic effects in diseases associated with oxidative stress.

Its versatility makes it a valuable compound in both research and commercial settings .

Interaction studies involving 2,2,5,7,8-pentamethyl-6-chromanol focus on its behavior in biological systems and its effectiveness as an antioxidant. Research indicates that this compound can interact with various reactive species and modulate oxidative stress responses. Additionally, studies have explored its interactions with other antioxidants and how these combinations can enhance protective effects against cellular damage .

Several compounds share structural similarities with 2,2,5,7,8-pentamethyl-6-chromanol:

Compound NameStructure SimilarityUnique Features
Alpha-tocopherol (Vitamin E)HighNatural source with additional health benefits
Gamma-tocopherolModerateDifferent methylation pattern affecting activity
6-Hydroxy-2,2-dimethylchromanModerateHydroxyl group alters reactivity
TroloxModerateWater-soluble analog used in various assays

The uniqueness of 2,2,5,7,8-pentamethyl-6-chromanol lies in its specific arrangement of methyl groups which enhances its antioxidant capacity compared to other similar compounds. Its synthetic nature also allows for controlled studies on its properties without the variability found in natural sources .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.146329876 g/mol

Monoisotopic Mass

220.146329876 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

94 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7G73627R36

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

950-99-2

Wikipedia

Chromanol

Dates

Modify: 2023-08-15
1: Ohlow MJ, Granold M, Schreckenberger M, Moosmann B. Is the chromanol head group of vitamin E nature's final truth on chain-breaking antioxidants? FEBS Lett. 2012 Mar 23;586(6):711-6. Epub 2012 Jan 24. PubMed PMID: 22281199.
2: Monzote L, Stamberg W, Patel A, Rosenau T, Maes L, Cos P, Gille L. Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania. Chem Res Toxicol. 2011 Oct 17;24(10):1678-85. Epub 2011 Aug 12. PubMed PMID: 21809846.
3: Madeira PJ, Faddoul M, Afonso MB, Vaz PD, Fernandez MT, Leal JP. On the way to understand antioxidants: chromanol and dimethoxyphenols gas-phase acidities. J Mass Spectrom. 2011 Jul;46(7):640-8. doi: 10.1002/jms.1933. PubMed PMID: 21671439.
4: Neal AM, Taylor HC, Millar ID, Kibble JD, White SJ, Robson L. Renal defects in KCNE1 knockout mice are mimicked by chromanol 293B in vivo: identification of a KCNE1-regulated K+ conductance in the proximal tubule. J Physiol. 2011 Jul 15;589(Pt 14):3595-609. Epub 2011 May 16. PubMed PMID: 21576273; PubMed Central PMCID: PMC3167120.
5: Vakalopoulos A, Schmeck C, Thutewohl M, Li V, Bischoff H, Lustig K, Weber O, Paulsen H, Elias H. Chromanol derivatives--a novel class of CETP inhibitors. Bioorg Med Chem Lett. 2011 Jan 1;21(1):488-91. Epub 2010 Oct 26. PubMed PMID: 21084191.
6: Ho CY. Cyanative alkene-aldehyde coupling: Ni(0)-NHC-Et2AlCN mediated chromanol synthesis with high cis-selectivity at room temperature. Chem Commun (Camb). 2010 Jan 21;46(3):466-8. Epub 2009 Nov 13. PubMed PMID: 20066327.
7: Cheng HC, Incardona J. Models of torsades de pointes: effects of FPL64176, DPI201106, dofetilide, and chromanol 293B in isolated rabbit and guinea pig hearts. J Pharmacol Toxicol Methods. 2009 Sep-Oct;60(2):174-84. Epub 2009 Jun 11. PubMed PMID: 19524054.
8: Rosenau T, Kloser E, Gille L, Mazzini F, Netscher T. Vitamin E chemistry. Studies into initial oxidation intermediates of alpha-tocopherol: disproving the involvement of 5a-C-centered "chromanol methide" radicals. J Org Chem. 2007 Apr 27;72(9):3268-81. Epub 2007 Mar 29. PubMed PMID: 17391045.
9: Lerche C, Bruhova I, Lerche H, Steinmeyer K, Wei AD, Strutz-Seebohm N, Lang F, Busch AE, Zhorov BS, Seebohm G. Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Mol Pharmacol. 2007 Jun;71(6):1503-11. Epub 2007 Mar 8. Erratum in: Mol Pharmacol. 2007 Sep;72(3):796. PubMed PMID: 17347319.
10: Bett GC, Morales MJ, Beahm DL, Duffey ME, Rasmusson RL. Ancillary subunits and stimulation frequency determine the potency of chromanol 293B block of the KCNQ1 potassium channel. J Physiol. 2006 Nov 1;576(Pt 3):755-67. Epub 2006 Aug 3. PubMed PMID: 16887873; PubMed Central PMCID: PMC1890396.

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